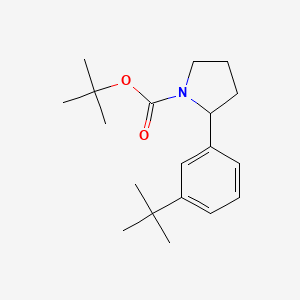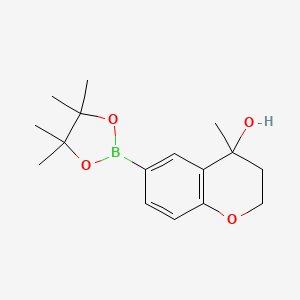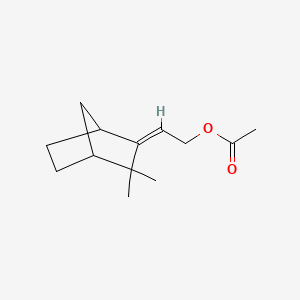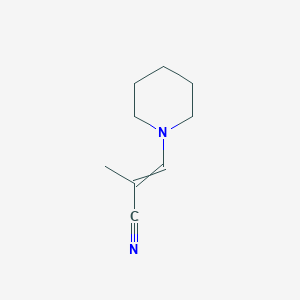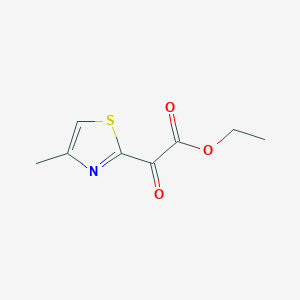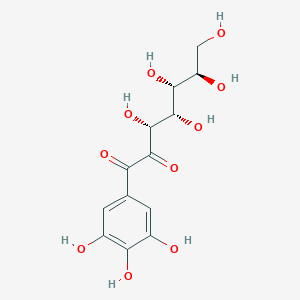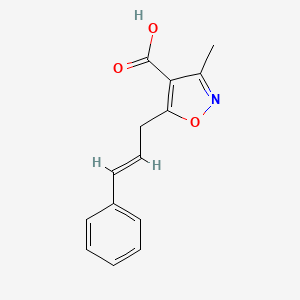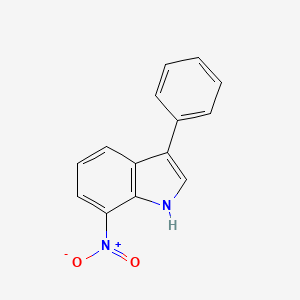
3-Phenyl-7-nitroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-nitroindole typically involves the nitration of 3-phenylindole. One common method is the electrophilic substitution reaction using ammonium tetramethylnitrate and trifluoroacetic anhydride at sub-room temperature . This method avoids the use of strong acids and metals, making it more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could improve yield and efficiency while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-7-nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitroso or nitro derivative.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-7-nitroindole has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-7-nitroindole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring system can also participate in various biochemical pathways, making it a versatile compound in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroindole: Similar in structure but lacks the phenyl group.
7-Nitroindole: Similar but lacks the phenyl group at the 3-position.
3-Phenylindole: Lacks the nitro group at the 7-position.
Uniqueness
3-Phenyl-7-nitroindole is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61861-89-0 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7-nitro-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H |
InChI-Schlüssel |
ANJDLCPPPZKATD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
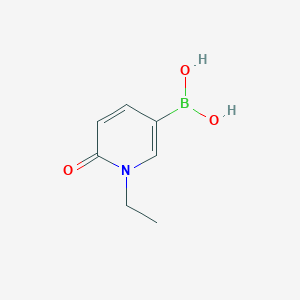
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
